OMDM-2

概要

説明

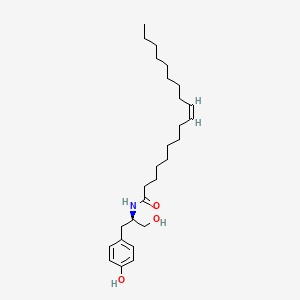

OMDM-2は、アナンダミドの細胞内取り込みを選択的に阻害する、代謝的に安定な阻害剤です。 分子式はC27H45NO3、分子量は431.65 g/molです 。 この化合物は、天然に存在するエンドカンナビノイドであるアナンダミドの取り込みを、Ki値3.0 μMで阻害する能力で知られています 。

科学的研究の応用

OMDM-2は、以下のような科学研究において様々な用途があります。

化学: this compoundは、アナンダミドの取り込みとその阻害のメカニズムを研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるアナンダミドの役割とその受容体との相互作用を理解するために、生物学的研究で使用されます。

医学: this compoundは、痛みや炎症などのエンドカンナビノイド系に関連する疾患の治療における潜在的な治療用途について調査されています。

産業: 産業用途は限られていますが、this compoundは、エンドカンナビノイド系を標的とする新しい薬剤候補を探求する研究開発に使用されています

作用機序

OMDM-2は、アナンダミドの細胞内取り込みを阻害することで効果を発揮します。this compoundは、アナンダミドの取り込みに関与する輸送タンパク質に選択的に結合し、細胞内への再吸収を阻止します。これにより、細胞外スペースのアナンダミド濃度が上昇し、アナンダミドのシグナル伝達効果が強化されます。 This compoundは、カンナビノイド受容体CB1とCB2に対しては親和性が低く、バニロイド受容体に対しても活性はほとんどありません 。

生化学分析

Biochemical Properties

OMDM-2 interacts with various enzymes, proteins, and other biomolecules. It is specifically designed to be a potent and selective inhibitor of the cellular uptake of anandamide . Structurally, this compound is the amide of ®-tyrosinol with oleic acid . In RBL-2H3 cells, this compound inhibits the cellular uptake of tritiated anandamide with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to reduce social interaction, providing further evidence for transporter-mediated endocannabinoid release . The compound’s ability to inhibit anandamide uptake can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular uptake mechanism of anandamide. It acts as a potent inhibitor, preventing the uptake and thereby increasing the concentration of anandamide in the cellular environment . This can lead to changes in gene expression and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

Given its metabolic stability , it can be inferred that this compound may have long-term effects on cellular function, particularly in in vitro or in vivo studies focusing on endocannabinoid systems.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the endocannabinoid system. By inhibiting the uptake of anandamide, it can affect the concentration of this endocannabinoid in the cellular environment, potentially impacting metabolic flux or metabolite levels .

準備方法

OMDM-2の合成には、主要な中間体の調製から始まるいくつかのステップが含まれます。合成経路には、一般的に以下のようなステップが含まれます。

中間体の形成: 最初のステップは、アルキル化や加水分解などの反応を組み合わせることで、主要な中間体を調製することです。

カップリング反応: 次に、中間体を別の化合物とカップリングして、目的の生成物を形成します。

精製: 最終生成物は、カラムクロマトグラフィーなどの技術を用いて精製され、高純度のthis compoundが得られます.

3. 化学反応の分析

This compoundは、以下のような様々な化学反応を起こします。

酸化: this compoundは特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: this compoundに含まれる官能基を変換するために、還元反応を実行することができます。

置換: this compoundは、ある官能基が別の官能基に置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります 。

化学反応の分析

OMDM-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

OMDM-2は、高い選択性と代謝的安定性により、他の類似化合物とは異なります。類似化合物には、以下のようなものがあります。

OMDM-1: アナンダミドの取り込みの別の阻害剤ですが、選択性と安定性のプロファイルが異なります。

OMDM-6: CB1とVR1受容体のハイブリッドアゴニストで、this compoundとは異なる受容体親和性を示します.

This compoundは、他の受容体に有意な活性を示さずに、アナンダミドの取り込みを選択的に阻害するため、エンドカンナビノイド系を研究するための貴重なツールとなります .

特性

IUPAC Name |

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-HAAQQRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616884-63-0 | |

| Record name | OMDM-2 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMDM-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (OMDM-2)?

A1: this compound acts as an endocannabinoid reuptake inhibitor. [, , ] This means it prevents the reabsorption of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) back into cells, leading to increased levels of these signaling molecules in the synaptic cleft. [, ] This enhanced endocannabinoid signaling can then influence various physiological processes.

Q2: How does the structure of this compound contribute to its activity as an endocannabinoid reuptake inhibitor?

A2: While specific structure-activity relationship (SAR) studies for this compound are limited in the provided research, some insights can be drawn. A study comparing various N-alkylamides suggests that the presence of a 9Z,12Z double-bond system in the linoleoyl group might play a crucial role in mimicking the arachidonoyl moiety of endocannabinoids, contributing to the cannabimimetic effects. [] This structural similarity could be a key factor in this compound's ability to interact with endocannabinoid transport mechanisms.

Q3: What are the potential therapeutic applications being investigated for this compound?

A3: Research suggests potential applications for this compound in various areas:

- Cancer: this compound has demonstrated antitumor potential both alone and in combination with existing chemotherapeutic drugs. [, ] It shows synergistic effects with curcumin in human breast cancer and glioblastoma cells. [, ] Additionally, it exhibits antiangiogenic properties in a murine model of Ehrlich ascites carcinoma, suggesting its potential as an anticancer agent by inhibiting tumor blood vessel formation. []

- Sleep Disorders: Studies in rats show that this compound administration promotes sleep and reduces extracellular dopamine levels. [] This indicates a potential for treating sleep disorders, though further research is needed to confirm this effect in humans.

Q4: Are there any known sex-specific effects of this compound in preclinical models?

A4: Interestingly, studies in maternally deprived rat pups reveal sex-dependent effects of this compound. While it reduces stress-induced neuronal degeneration and glial cell changes in male pups, these effects are not as pronounced in females. [, ] This highlights the importance of considering sex as a biological variable in future research on this compound and its therapeutic applications.

Q5: Does this compound exhibit any off-target effects?

A5: One study revealed that this compound administration could reduce social interaction in rodents. [] While the underlying mechanism remains unclear, it suggests potential off-target effects that warrant further investigation, especially considering potential therapeutic applications in psychiatric conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。